Cas no 2060041-33-8 (2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride)

2,5-Bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery. The hydrochloride salt form improves solubility and handling properties. This compound’s structural features, including the electron-withdrawing trifluoromethyl substituents, may influence its reactivity and binding affinity in biological systems. It is suitable for use in medicinal chemistry, particularly in the development of novel bioactive molecules. Strict quality control ensures high purity and consistency, meeting the demands of research and industrial applications. Proper storage under inert conditions is recommended to maintain stability.
2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride structure
2060041-33-8 structure
Product Name:2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride
CAS No:2060041-33-8
MF:C12H11ClF6N2
MW:332.672562837601
MDL:MFCD30501783
CID:5163770
PubChem ID:137704016
Update Time:2025-05-25

2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethanamine
    • hydrochloride
    • 2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride
    • MDL: MFCD30501783
    • Inchi: 1S/C12H10F6N2.ClH/c13-11(14,15)6-1-2-9-8(5-6)7(3-4-19)10(20-9)12(16,17)18;/h1-2,5,20H,3-4,19H2;1H
    • InChI Key: UVJQIGOJDNBHRR-UHFFFAOYSA-N
    • SMILES: C(C1=C(NC2=CC=C(C(F)(F)F)C=C12)C(F)(F)F)CN.Cl

2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-341376-0.05g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
0.05g
$864.0 2023-09-03
Enamine
EN300-341376-0.1g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
0.1g
$904.0 2023-09-03
Enamine
EN300-341376-0.25g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
0.25g
$946.0 2023-09-03
Enamine
EN300-341376-0.5g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
0.5g
$987.0 2023-09-03
Enamine
EN300-341376-1.0g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
1g
$0.0 2023-06-07
Enamine
EN300-341376-2.5g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
2.5g
$2014.0 2023-09-03
Enamine
EN300-341376-5.0g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
5.0g
$2981.0 2023-02-23
Enamine
EN300-341376-10.0g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
10.0g
$4421.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01089993-1g
2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8 95%
1g
¥5089.0 2023-03-11
Enamine
EN300-341376-1g
2-[2,5-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
2060041-33-8
1g
$1029.0 2023-09-03

Additional information on 2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride

2-2,5-Bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride

The compound 2060041-33-8, also known as 2-2,5-bis(trifluoromethyl)-1H-indol-3-ylethan-1-amine hydrochloride, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, and applications of this compound, as well as its relevance in contemporary scientific studies.

Chemical Structure and Properties

The molecular structure of 2060041-33-8 is characterized by a substituted indole ring system with trifluoromethyl groups at positions 2 and 5. The indole moiety is a heterocyclic aromatic structure that is widely recognized for its versatility in medicinal chemistry. The presence of trifluoromethyl groups introduces electron-withdrawing effects, which can significantly influence the compound's electronic properties and bioavailability. Additionally, the ethanamine group attached to the indole ring contributes to the compound's ability to form hydrogen bonds, a critical factor in drug design.

Synthesis and Characterization

The synthesis of 2060041-33-8 involves a multi-step process that typically begins with the preparation of the indole core. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining product quality. The hydrochloride salt form of the compound is often preferred for its enhanced solubility in aqueous media, which is advantageous for pharmacological studies.

Biological Activity and Applications

Research into 2060041-33-8 has revealed intriguing biological activities that underscore its potential as a therapeutic agent. Studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzyme targets, making it a promising candidate for the treatment of various diseases. For example, recent findings suggest that it may play a role in modulating signaling pathways associated with neurodegenerative disorders such as Alzheimer's disease.

In addition to its therapeutic potential, 2060041-33-8 has also been explored as a tool compound for studying cellular mechanisms. Its ability to selectively bind to specific receptors or proteins makes it invaluable for elucidating complex biological processes.

Recent Research Highlights

The scientific community has shown increasing interest in 2060041-33-8, particularly in light of its unique pharmacokinetic profile. A study published in 2023 highlighted its excellent oral bioavailability and favorable pharmacokinetic parameters, which are critical factors for drug development. Furthermore, preclinical trials have demonstrated that the compound exhibits minimal toxicity at therapeutic doses, suggesting a favorable safety profile.

Another notable advancement involves the use of computational modeling to predict the binding affinity of 2060041-33-8 to various drug targets. These simulations have provided valuable insights into its mechanism of action and have guided further optimization efforts.

Future Directions

As research into 2060041

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.